molecular formula C25H19FN2O6S B2728849 2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide CAS No. 866811-09-8

2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide

Número de catálogo: B2728849
Número CAS: 866811-09-8
Peso molecular: 494.49
Clave InChI: KUJFBJSSDQALBR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide is a potent and cell-permeable inhibitor of MAPKAPK2 (MK2), a key serine/threonine kinase downstream of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is critically involved in the cellular response to stress stimuli, such as cytokines and osmotic shock, and regulates the production of pro-inflammatory cytokines including TNF-α . By selectively inhibiting MK2, this compound effectively blocks the phosphorylation and subsequent nuclear export of MK2 substrates, which are central to the post-transcriptional regulation of inflammatory mediators. Its research value is particularly significant in models of inflammatory disease and cancer, where the p38/MK2 axis plays a pathogenic role . The design of this inhibitor, featuring a fluorobenzenesulfonyl group, contributes to its high affinity and selectivity, making it a crucial pharmacological tool for dissecting MK2-dependent mechanisms in cellular signal transduction and for evaluating the therapeutic potential of targeting this node in various pathological contexts.

Propiedades

IUPAC Name

2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O6S/c1-15-3-2-4-17(9-15)27-24(29)13-28-12-23(35(31,32)18-7-5-16(26)6-8-18)25(30)19-10-21-22(11-20(19)28)34-14-33-21/h2-12H,13-14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJFBJSSDQALBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dioxoloquinolinyl core: This can be achieved through a series of cyclization reactions.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the fluorophenyl group: This can be done through electrophilic aromatic substitution reactions.

    Acetamide formation: The final step involves the formation of the acetamide linkage, typically through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mecanismo De Acción

The mechanism of action of 2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Variations on the Quinoline Core

  • Compound A: 2-[7-(4-Chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide () Key Differences:
  • Position 7 : Chlorobenzoyl (electron-withdrawing Cl) vs. fluorobenzenesulfonyl (stronger electron-withdrawing SO₂F).
  • Acetamide Substituent: 3-Methoxyphenyl (polar OCH₃) vs. 3-methylphenyl (nonpolar CH₃). Implications:
  • The sulfonyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the benzoyl group in Compound A.
  • Compound B : 2-Chloro-N-(4-fluorophenyl)acetamide ()

    • Key Differences :
  • Core Structure: Simple chloroacetamide vs. the fused quinoline-dioxolo system.
  • Functionality : Lacks the sulfonyl and dioxolo groups.
    • Implications :
  • The quinoline-dioxolo core in the target compound provides a rigid, planar structure that may enhance intercalation with DNA or protein binding pockets, unlike the flexible acetamide in Compound B.
  • The sulfonyl group in the target compound offers better synthetic versatility for further derivatization .

Acetamide Side Chain Modifications

  • Compound C: 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide () Key Differences:
  • Linker: Phenoxy-acetamide vs. direct quinoline-linked acetamide.
  • Substituent: Acetylphenoxy (electron-withdrawing) vs. fluorobenzenesulfonyl. Implications:
  • The acetylphenoxy group in Compound C may confer different solubility profiles (higher polarity) compared to the sulfonyl-quinoline system.
  • Compound D: N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides () Key Differences:
  • Heterocycle: Quinoxaline vs. quinoline-dioxolo.
  • Functional Group : Sulfanyl (S–) vs. sulfonyl (SO₂–).
    • Implications :
  • The sulfonyl group in the target compound is more resistant to oxidative metabolism than the sulfanyl group in Compound D.
  • The quinoxaline core in Compound D may exhibit distinct π-π stacking interactions compared to the quinoline system .

Critical Analysis of Substituent Effects

  • Lipophilicity : The 3-methylphenyl group contributes to a higher logP than 3-methoxyphenyl (Compound A) or N-alkyl (Compound D) analogs, favoring passive diffusion across biological membranes.
  • Metabolic Stability : Sulfonyl groups are less prone to oxidative degradation than sulfanyl (Compound D) or benzoyl (Compound A) groups, suggesting improved pharmacokinetics for the target compound .

Actividad Biológica

The compound 2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide is a novel quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological assays, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C25H22N2O6SC_{25}H_{22}N_{2}O_{6}S with a molecular weight of approximately 494.52 g/mol. The presence of the 4-fluorobenzenesulfonyl group and the 8-oxo moiety contributes to its unique biological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps include:

  • Formation of the quinoline scaffold through cyclization reactions.
  • Introduction of the sulfonyl group via electrophilic substitution.
  • Acetylation to form the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity Data

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL
Candida albicans2016 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer effects . Preliminary results indicate that it exhibits cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (µM)
MCF-710
A54915
HeLa12

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The sulfonyl group enhances solubility and bioavailability.
  • The quinoline core is known for its diverse pharmacological activities.
  • Substituents on the aromatic rings significantly influence potency and selectivity.

Case Studies

In a study published in Journal of Medicinal Chemistry, researchers synthesized various analogs of this compound to investigate their biological activities. They found that modifications at the 3-position of the phenyl ring led to enhanced antifungal activity, suggesting that electronic and steric factors play crucial roles in determining efficacy .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Sulfonylation : Introducing the 4-fluorobenzenesulfonyl group via nucleophilic substitution or coupling reactions under controlled conditions (e.g., using DCM as a solvent at 0–5°C) .
  • Acetamide Formation : Coupling the quinoline core with the 3-methylphenyl group via amidation, often employing carbodiimide-based coupling agents like EDC/HOBt .
  • Dioxoloquinoline Assembly : Constructing the fused [1,3]dioxolo ring through cyclization reactions, requiring anhydrous conditions and catalysts such as p-toluenesulfonic acid . Purification is achieved via column chromatography or recrystallization .

Q. How is the molecular structure of the compound characterized?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon frameworks .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z 550.12 for [M+H]+^+) .
  • X-ray Crystallography (if available): Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding) .

Q. What in vitro assays are used to assess its biological activity?

Common assays include:

  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC50_{50} determination in HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Kinase or protease inhibition assays to evaluate target engagement (e.g., fluorescence-based monitoring) .
  • Receptor Binding Studies : Radioligand displacement assays for GPCR or nuclear receptor targets .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

Strategies include:

  • Reaction Optimization : Adjusting temperature (e.g., 50–60°C for amidation), solvent polarity (DMF for solubility), and stoichiometry (1.2:1 molar ratio of reactants) .
  • Catalyst Screening : Testing palladium or copper catalysts for coupling steps to enhance efficiency .
  • Byproduct Analysis : Using LC-MS to identify impurities (e.g., desulfonylated intermediates) and modifying protecting groups .

Q. How to resolve contradictions in reported biological activities of structural analogs?

Methodological approaches involve:

  • Comparative SAR Studies : Systematically varying substituents (e.g., replacing 4-fluorobenzenesulfonyl with chlorophenyl groups) to isolate activity drivers .
  • Dose-Response Curves : Testing analogs across a wider concentration range (e.g., 0.1–100 µM) to clarify potency discrepancies .
  • Target Profiling : Using proteomics or transcriptomics to identify off-target effects that may explain variability .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Advanced methods include:

  • CRISPR-Cas9 Knockout Models : Silencing putative targets (e.g., kinases) to confirm pathway-specific effects .
  • Molecular Dynamics Simulations : Modeling binding interactions with enzymes (e.g., quinoline ring stacking in hydrophobic pockets) .
  • Metabolomic Profiling : Tracking metabolite shifts (e.g., ATP depletion) to infer mechanism .

Q. How to address solubility challenges during in vivo studies?

Solutions involve:

  • Co-Solvent Systems : Using PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug Design : Introducing hydrolyzable groups (e.g., phosphate esters) for improved bioavailability .
  • Nanoparticle Formulation : Encapsulating the compound in liposomes or PLGA nanoparticles .

Data Contradiction Analysis

Q. How to reconcile conflicting data on cytotoxicity across cell lines?

  • Cell Line Validation : Ensure genetic stability (e.g., STR profiling) and consistent culture conditions .
  • Pharmacokinetic Modeling : Assess intracellular accumulation differences using LC-MS/MS .
  • Microenvironment Mimicry : Test under hypoxic or 3D spheroid conditions to replicate in vivo heterogeneity .

Q. Why do structural analogs show variable enzyme inhibition?

  • Active Site Mapping : Use X-ray crystallography to compare binding modes (e.g., fluorophenyl vs. chlorophenyl interactions) .
  • Enzyme Isoform Screening : Test against related isoforms (e.g., PI3Kα vs. PI3Kγ) to identify selectivity .

Methodological Recommendations

Best practices for derivative design to explore SAR:

  • Fragment-Based Design : Incorporate bioisosteres (e.g., replacing acetamide with sulfonamide) .
  • Computational Docking : Prioritize derivatives with improved binding scores (e.g., AutoDock Vina) .
  • Parallel Synthesis : Use robotic platforms to generate libraries with systematic substituent variations .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.